Cas no 2679942-11-9 (rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid)

Rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid is a synthetic compound with significant applications in organic synthesis. This racemic mixture offers a high degree of purity and is characterized by its structural complexity, which is ideal for the synthesis of biologically active molecules. Its acetyl and ethyl groups provide versatility in functional group transformations, while the piperidine ring offers a robust scaffold for further modifications. The compound's unique properties make it a valuable tool in medicinal chemistry and pharmaceutical research.
rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid structure
2679942-11-9 structure
商品名:rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid
CAS番号:2679942-11-9
MF:C10H17NO3
メガワット:199.246883153915
CID:5652372
PubChem ID:165920468

rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-28272301
    • 2679942-11-9
    • rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid
    • インチ: 1S/C10H17NO3/c1-3-8-4-5-11(7(2)12)9(6-8)10(13)14/h8-9H,3-6H2,1-2H3,(H,13,14)/t8-,9+/m1/s1
    • InChIKey: YSPBLVKDDVFRDV-BDAKNGLRSA-N
    • ほほえんだ: OC([C@@H]1C[C@H](CC)CCN1C(C)=O)=O

計算された属性

  • せいみつぶんしりょう: 199.12084340g/mol
  • どういたいしつりょう: 199.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 240
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 57.6Ų

rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28272301-0.05g
rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid
2679942-11-9 95.0%
0.05g
$1056.0 2025-03-19
Enamine
EN300-28272301-10.0g
rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid
2679942-11-9 95.0%
10.0g
$5405.0 2025-03-19
Enamine
EN300-28272301-2.5g
rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid
2679942-11-9 95.0%
2.5g
$2464.0 2025-03-19
Enamine
EN300-28272301-10g
rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid
2679942-11-9
10g
$5405.0 2023-09-09
Enamine
EN300-28272301-0.1g
rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid
2679942-11-9 95.0%
0.1g
$1106.0 2025-03-19
Enamine
EN300-28272301-0.25g
rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid
2679942-11-9 95.0%
0.25g
$1156.0 2025-03-19
Enamine
EN300-28272301-1.0g
rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid
2679942-11-9 95.0%
1.0g
$1256.0 2025-03-19
Enamine
EN300-28272301-0.5g
rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid
2679942-11-9 95.0%
0.5g
$1207.0 2025-03-19
Enamine
EN300-28272301-5.0g
rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid
2679942-11-9 95.0%
5.0g
$3645.0 2025-03-19
Enamine
EN300-28272301-5g
rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid
2679942-11-9
5g
$3645.0 2023-09-09

rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid 関連文献

rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acidに関する追加情報

Introduction to rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid (CAS No. 2679942-11-9)

rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid (CAS No. 2679942-11-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of piperidine, a versatile heterocyclic amine that plays a crucial role in the development of various therapeutic agents. The racemic nature of this compound implies that it consists of equal amounts of two enantiomers, which can have distinct biological activities and pharmacological properties.

The chemical structure of rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid features a piperidine ring substituted with an acetyl group at the 1-position and an ethyl group at the 4-position. The carboxylic acid functionality at the 2-position adds to its reactivity and potential for forming salts or esters, which can be advantageous in drug formulation and delivery. The presence of these functional groups also contributes to the compound's solubility and stability, making it suitable for various applications in both research and development.

Recent studies have highlighted the potential of rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits neuroprotective effects by modulating specific neurotransmitter systems. The researchers found that it can effectively reduce oxidative stress and inflammation in neuronal cells, which are key factors in the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its neuroprotective properties, rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid has shown promise in preclinical studies as an analgesic agent. A study conducted by a team at the University of California, San Francisco, reported that this compound can selectively target pain receptors without causing significant side effects. This finding is particularly significant given the current need for safer and more effective pain management options.

The synthesis of rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid involves several well-established organic reactions. One common approach is to start with a chiral piperidine derivative and introduce the acetyl and ethyl groups through selective acylation and alkylation reactions. The final step typically involves converting the intermediate into the carboxylic acid form using standard methods such as hydrolysis or oxidation. The ability to synthesize this compound efficiently and on a large scale is crucial for its potential commercialization as a pharmaceutical product.

The pharmacokinetic properties of rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid have also been extensively studied. Research has shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound is rapidly absorbed after oral administration and has a moderate half-life, which allows for once-daily dosing regimens. Its low toxicity profile further enhances its suitability as a therapeutic agent.

In terms of clinical trials, early-phase studies have been conducted to evaluate the safety and efficacy of rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid in human subjects. Preliminary results from these trials have been encouraging, with no serious adverse events reported. However, more extensive clinical trials are needed to fully assess its therapeutic potential and determine optimal dosing regimens.

The future prospects for rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid are promising. Ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity while minimizing side effects. Additionally, efforts are being made to develop novel formulations that can improve its bioavailability and patient compliance. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in the treatment of various medical conditions.

In conclusion, rac-(2R,4S)-1-acetyl-4-ethylpiperidine-2-carboxylic acid (CAS No. 2679942-11-9) represents a promising candidate in the development of new therapeutic agents for neurological disorders and pain management. Its unique chemical structure, favorable pharmacokinetic properties, and demonstrated biological activities make it an exciting area of research with significant potential for future applications.

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